molecular formula C19H18N4OS B11970757 4-{[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

4-{[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B11970757
M. Wt: 350.4 g/mol
InChI Key: LOFDWLBWXYICSC-AMYLNKINSA-N
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Description

4-((3-(2-MEO-PH)-2-PROPENYLIDENE)AMINO)-5-(4-ME-PH)-4H-1,2,4-TRIAZOLE-3-THIOL is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(2-MEO-PH)-2-PROPENYLIDENE)AMINO)-5-(4-ME-PH)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the reaction of appropriate aldehydes with thiosemicarbazide under acidic or basic conditions to form the triazole ring. The reaction conditions often include refluxing in ethanol or other suitable solvents, with the addition of catalysts such as acetic acid or hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-((3-(2-MEO-PH)-2-PROPENYLIDENE)AMINO)-5-(4-ME-PH)-4H-1,2,4-TRIAZOLE-3-THIOL undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, amines, and substituted triazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-((3-(2-MEO-PH)-2-PROPENYLIDENE)AMINO)-5-(4-ME-PH)-4H-1,2,4-TRIAZOLE-3-THIOL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 4-((3-(2-MEO-PH)-2-PROPENYLIDENE)AMINO)-5-(4-ME-PH)-4H-1,2,4-TRIAZOLE-3-THIOL is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or disruption of cellular processes. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((3-(2-MEO-PH)-2-PROPENYLIDENE)AMINO)-5-(4-ME-PH)-4H-1,2,4-TRIAZOLE-3-THIOL is unique due to its specific structural features, such as the presence of both methoxy and methylphenyl groups, which may contribute to its distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C19H18N4OS

Molecular Weight

350.4 g/mol

IUPAC Name

4-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H18N4OS/c1-14-9-11-16(12-10-14)18-21-22-19(25)23(18)20-13-5-7-15-6-3-4-8-17(15)24-2/h3-13H,1-2H3,(H,22,25)/b7-5+,20-13+

InChI Key

LOFDWLBWXYICSC-AMYLNKINSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C=C/C3=CC=CC=C3OC

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC=CC3=CC=CC=C3OC

Origin of Product

United States

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